molecular formula C4H6N2O4P-3 B11752633 1-methyl-1H-imidazole phosphate

1-methyl-1H-imidazole phosphate

Cat. No.: B11752633
M. Wt: 177.08 g/mol
InChI Key: GQLRFPJNVQIFPK-UHFFFAOYSA-K
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Description

1-Methyl-1H-imidazole phosphate is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3 This compound is known for its versatility and utility in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-imidazole phosphate can be synthesized through several methods. One common approach involves the methylation of imidazole using methanol in the presence of an acid catalyst . Another method is the Radziszewski reaction, which involves the reaction of glyoxal, formaldehyde, and a mixture of ammonia and methylamine .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-imidazole phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions typically require nucleophiles and suitable catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution can introduce various functional groups into the imidazole ring.

Mechanism of Action

The mechanism of action of 1-methyl-1H-imidazole phosphate involves its interaction with specific molecular targets. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding . The phosphate group plays a crucial role in these interactions by enhancing the binding affinity and specificity.

Comparison with Similar Compounds

Properties

Molecular Formula

C4H6N2O4P-3

Molecular Weight

177.08 g/mol

IUPAC Name

1-methylimidazole;phosphate

InChI

InChI=1S/C4H6N2.H3O4P/c1-6-3-2-5-4-6;1-5(2,3)4/h2-4H,1H3;(H3,1,2,3,4)/p-3

InChI Key

GQLRFPJNVQIFPK-UHFFFAOYSA-K

Canonical SMILES

CN1C=CN=C1.[O-]P(=O)([O-])[O-]

Origin of Product

United States

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